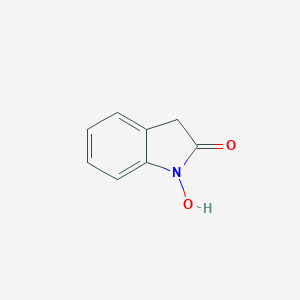

1-hydroxy-3H-indol-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-hydroxy-3H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,11H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYTNPSPLGMPZKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2N(C1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30315952 | |

| Record name | 1-hydroxy-3H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30315952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18108-55-9 | |

| Record name | NSC298293 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298293 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-hydroxy-3H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30315952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis protocol for 1-hydroxy-3H-indol-2-one

An In-depth Technical Guide to the Synthesis of 1-Hydroxy-3H-indol-2-one

Authored by a Senior Application Scientist

Abstract

This guide provides a comprehensive and technically detailed protocol for the synthesis of this compound (1-hydroxyoxindole). Moving beyond a simple recitation of steps, this document elucidates the chemical rationale behind the chosen methodology, emphasizing a robust and reproducible process suitable for research and development environments. The primary focus is on the controlled catalytic reductive cyclization of 2-nitrophenylacetic acid, a method proven to overcome the inconsistencies of earlier synthetic routes. We will explore the critical parameters that govern the reaction's success, present a detailed experimental workflow, and provide quantitative data for various substrates. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking a reliable method to access this important heterocyclic scaffold.

Introduction: The Significance and Challenge of 1-Hydroxyoxindole

This compound, also known as 1-hydroxyoxindole, is a heterocyclic compound of significant interest. Its core structure is found in a variety of complex alkaloids, such as gelsedine and neoxaline, and serves as a valuable intermediate in the synthesis of diverse pharmacologically active molecules.[1] Despite its importance, the synthesis of 1-hydroxyoxindole has historically been challenging. Early methods, such as the cyclization of o-nitrophenylacetic acid using zinc in aqueous sulfuric acid, were often plagued by poor and highly variable yields, making them unsuitable for reliable, scalable production.[1]

The primary difficulty lies in the selective reduction of the nitro group of the precursor to a hydroxylamine. This intermediate is often reduced further to the corresponding amine almost as quickly as it is formed, leading to a mixture of products, with the undesired oxindole being a major contaminant.[1] This guide presents a validated protocol that effectively solves this problem through a controlled catalytic hydrogenation process.

The Core Synthesis Strategy: Controlled Reductive Cyclization

The most reliable and efficient pathway to 1-hydroxyoxindole is the reductive cyclization of a readily available precursor, 2-nitrophenylacetic acid.[2][3] This process involves two key transformations in a one-pot procedure:

-

Selective Reduction: The nitro group is selectively reduced to a hydroxylamine using a poisoned catalyst.

-

Intramolecular Cyclization: The resulting hydroxylamine undergoes a spontaneous or acid-catalyzed intramolecular condensation (lactamization) to form the five-membered lactam ring of the 1-hydroxyoxindole product.

Causality in Experimental Design: The Role of Catalyst Poisoning

Standard catalytic hydrogenation conditions (e.g., H₂ with Pd/C or Pt/C) are generally too aggressive for this transformation and will typically reduce the nitro group completely to an amine, yielding oxindole.[4] The key to a successful synthesis is to halt the reduction at the intermediate hydroxylamine stage.

This is achieved by poisoning the catalyst. The protocol detailed here employs dimethyl sulfoxide (DMSO) as a catalyst poison.[1] DMSO modulates the activity of the platinum catalyst, significantly slowing the rate of reduction of the hydroxylamine intermediate while still allowing for the efficient reduction of the initial nitro group. This kinetic control is the cornerstone of this methodology's success and high yield.

Visualizing the Reaction Mechanism

The following diagram illustrates the transformation from the starting material to the final product, highlighting the critical hydroxylamine intermediate.

Caption: Reductive cyclization pathway for 1-hydroxyoxindole synthesis.

Detailed Synthesis Protocol

This protocol is adapted from the robust method developed by Kende and Thurston, which provides consistently high yields.[1]

Materials and Reagents

-

2-Nitrophenylacetic acid (or substituted derivative)

-

5% Platinum on activated carbon (Pt/C)

-

Dimethyl sulfoxide (DMSO)

-

95% Ethanol (EtOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Hydrogen (H₂) gas supply

-

Standard glassware for atmospheric hydrogenation (e.g., a three-neck flask with a balloon or a dedicated hydrogenation apparatus)

Experimental Workflow: A Step-by-Step Guide

The following diagram outlines the complete experimental procedure from reaction setup to product isolation.

Caption: Step-by-step experimental workflow for 1-hydroxyoxindole synthesis.

Detailed Procedure

-

Reaction Setup: In a suitable hydrogenation flask, combine the substituted o-nitrophenylacetic acid (e.g., 5.0 g), 5% platinum on carbon (0.15 g), and dimethyl sulfoxide (2.0 mL) in 95% aqueous ethanol (250 mL).[1]

-

Hydrogenation: Seal the flask, evacuate the air, and backfill with hydrogen gas. Stir the suspension vigorously under one atmosphere of hydrogen at room temperature (25°C).

-

Reaction Monitoring (Self-Validation): Monitor the uptake of hydrogen gas using a gas burette or by observing the deflation of a balloon. The reaction is complete when the theoretical amount of hydrogen (2 molar equivalents per mole of starting material) has been consumed, at which point uptake will cease.[1] This is a critical control point to prevent over-reduction.

-

Catalyst Removal: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the platinum catalyst. Rinse the pad with a small amount of ethanol.

-

Solvent Removal: Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Cyclization and Precipitation: To the residue, add water (120 mL) containing concentrated sulfuric acid (3 mL). Stir this solution at 25°C for approximately four hours to ensure complete cyclization of any remaining hydroxylamine intermediate.[1] The product will precipitate as a solid.

-

Purification: Collect the solid product by vacuum filtration. Wash the solid with water until the washings are neutral. The resulting 1-hydroxyoxindole is typically >90% pure and can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate).[1]

Data Summary: Substrate Scope and Yields

The described protocol is effective for a range of substituted 2-nitrophenylacetic acids. The following table summarizes the yields obtained for various derivatives, demonstrating the robustness of the method.[1]

| Starting Material (Substituent on Phenyl Ring) | Product (Substituent on 1-Hydroxyoxindole) | Yield (%) |

| H | 1-Hydroxyoxindole | 80% |

| 4-Iodo | 4-Iodo-1-hydroxyoxindole | 95% |

| 4-Methoxy | 4-Methoxy-1-hydroxyoxindole | 85% |

| 5-Methoxy | 5-Methoxy-1-hydroxyoxindole | 83% |

Data sourced from Kende, A. S., & Thurston, L. S. (1990).[1]

Conclusion

The controlled catalytic hydrogenation of 2-nitrophenylacetic acids using a DMSO-poisoned platinum catalyst represents a superior and highly reliable method for the synthesis of this compound and its derivatives. This guide has detailed the critical mechanistic considerations and provided a step-by-step protocol that incorporates a self-validating monitoring step to ensure high yields and product purity. By understanding the causality behind the experimental design—specifically, the role of catalyst poisoning in preventing over-reduction—researchers can confidently apply this methodology to access these valuable heterocyclic building blocks for applications in medicinal chemistry and natural product synthesis.

References

-

Kende, A. S., & Thurston, L. S. (1990). Synthesis of 1-Hydroxyoxindoles. Synthetic Communications, 20(14), 2133-2138. Available at: [Link] (Note: Direct deep link may be unavailable, search for title on publisher's site).

-

(2-Nitrophenyl)acetic acid - Wikipedia. (n.d.). In Wikipedia. Retrieved from [Link][2]

-

Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved from [Link][4]

-

CN1177347A - Process for the preparation of 2-oxindole and N-hydroxy-2-oxindole. (n.d.). Google Patents. Retrieved from [5]

-

Catalytic hydrogenation of some derivatives of 2-nitrophenylpyruvic acid. (1969). Journal of the Chemical Society C: Organic. Retrieved from [Link][6]

-

Soderberg, B. C. G., et al. (2012). A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. Tetrahedron. Available at: [Link][7]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 5. CN1177347A - Process for the preparation of 2-oxindole and N-hydroxy-2-oxindole - Google Patents [patents.google.com]

- 6. Catalytic hydrogenation of some derivatives of 2-nitrophenylpyruvic acid - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 7. A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes - PMC [pmc.ncbi.nlm.nih.gov]

characterization of 1-hydroxy-2-oxoindoline by NMR and mass spectrometry

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-Hydroxy-2-Oxoindoline

Introduction: The Significance of 1-Hydroxy-2-Oxoindoline

1-Hydroxy-2-oxoindoline, also known as N-hydroxyoxindole, is a heterocyclic compound featuring the oxindole scaffold. This core structure is a privileged motif in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities. The introduction of an N-hydroxy group modifies the electronic and steric properties of the molecule, opening avenues for its use as a versatile synthetic intermediate, a potential therapeutic agent, or a metabolite in drug development pathways.[1][2][3]

Accurate and unambiguous structural confirmation is the bedrock of chemical research and development. For a molecule like 1-hydroxy-2-oxoindoline, whose stability and reactivity are influenced by the N-hydroxy moiety, a comprehensive characterization is paramount. This guide provides an in-depth exploration of the two primary analytical techniques for its structural elucidation: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will delve into the theoretical underpinnings, practical experimental considerations, and the interpretation of spectral data, providing researchers with the necessary framework to confidently identify and characterize this important molecule.

Part I: Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. It provides information about the chemical environment, connectivity, and spatial relationships of atoms. For 1-hydroxy-2-oxoindoline, ¹H and ¹³C NMR are indispensable.

Expert Insight: Why NMR is the Primary Tool

Unlike other techniques, NMR provides a complete picture of the molecular framework. ¹H NMR confirms the number and environment of hydrogen atoms, while ¹³C NMR maps the carbon backbone. Crucially, techniques like 2D NMR (e.g., HSQC, HMBC) can definitively link atoms together, leaving no ambiguity in the final structure. This level of certainty is critical for regulatory submissions and for building robust structure-activity relationships (SAR).

¹H NMR Spectral Analysis

The ¹H NMR spectrum of 1-hydroxy-2-oxoindoline is expected to show distinct signals for the aromatic protons, the C3-methylene protons, and the N-hydroxy proton.

-

Aromatic Region (~7.0–7.6 ppm): The benzene ring contains four protons. Due to the fused heterocyclic ring, they will appear as a complex multiplet system. Their exact chemical shifts are influenced by the electron-withdrawing nature of the adjacent carbonyl group and the electronic effects of the N-hydroxy group. Based on data from similar indole structures, these protons are expected in the downfield region.[4]

-

Methylene Protons (~3.6 ppm): The two protons on the C3 carbon are adjacent to the carbonyl group, which deshields them. They are chemically equivalent and should appear as a singlet.

-

N-Hydroxy Proton (Variable, ~8.0-10.0 ppm): The chemical shift of the N-OH proton is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding. It is often broad and can be identified by a D₂O exchange experiment, where the proton is replaced by deuterium, causing its signal to disappear from the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for 1-Hydroxy-2-Oxoindoline

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| H-4, H-5, H-6, H-7 | 7.0 - 7.6 | Multiplet (m) | 4H | Aromatic protons, complex splitting pattern. |

| H-3 (CH₂) | ~3.6 | Singlet (s) | 2H | Methylene protons adjacent to C=O. |

| N-OH | 8.0 - 10.0 | Broad Singlet (br s) | 1H | Exchangeable with D₂O; shift is concentration and solvent dependent. |

Note: These are predicted values based on analogous structures. Actual values may vary based on experimental conditions.[5][6]

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides a map of the carbon skeleton. For 1-hydroxy-2-oxoindoline, eight distinct carbon signals are expected.

-

Carbonyl Carbon (~175-180 ppm): The C2 carbonyl carbon is the most deshielded and will appear far downfield.[7]

-

Aromatic Carbons (~110-145 ppm): Six signals are expected for the aromatic carbons. Two will be quaternary (C3a and C7a), typically with lower intensity, and four will be methine carbons (CH).

-

Methylene Carbon (~35-40 ppm): The C3 methylene carbon will appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-Hydroxy-2-Oxoindoline

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C-2 (C=O) | 175 - 180 | Carbonyl carbon, highly deshielded. |

| C-7a | ~142 | Quaternary aromatic carbon adjacent to Nitrogen. |

| C-3a | ~128 | Quaternary aromatic carbon. |

| C-4, C-5, C-6, C-7 | 110 - 130 | Aromatic CH carbons. |

| C-3 (CH₂) | 35 - 40 | Methylene carbon adjacent to C=O. |

Note: Predicted values based on known shifts for oxindole and related heterocycles.[8][9]

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy. Internal standards are key to this process.

-

Sample Preparation:

-

Accurately weigh ~5-10 mg of 1-hydroxy-2-oxoindoline.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for compounds with exchangeable protons as it slows the exchange rate, resulting in sharper signals for OH/NH protons.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), to reference the spectrum to 0.00 ppm.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum on a 400 MHz or higher spectrometer.

-

Use a standard single-pulse experiment with a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

A larger number of scans will be required due to the low natural abundance of ¹³C.

-

-

D₂O Exchange:

-

After acquiring the initial ¹H NMR spectrum, add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.

-

Shake the tube gently and re-acquire the ¹H NMR spectrum. The signal corresponding to the N-OH proton will diminish or disappear, confirming its assignment.

-

Part II: Characterization by Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental formula. The fragmentation pattern provides a molecular fingerprint that can confirm the structure.[10]

Expert Insight: Choosing the Right Ionization Technique

The choice between Electron Ionization (EI) and a "soft" ionization technique like Electrospray Ionization (ESI) is critical. EI provides rich fragmentation data that is excellent for structural confirmation but may not show a molecular ion for less stable molecules.[11] ESI is much gentler, almost always providing a clear protonated molecule ([M+H]⁺) or other adducts, making it ideal for confirming molecular weight. For a comprehensive analysis, performing both is often the best strategy.

Molecular Ion and High-Resolution MS (HRMS)

The molecular formula of 1-hydroxy-2-oxoindoline is C₈H₇NO₂, giving it an exact mass of 149.0477 g/mol .

-

Low-Resolution MS: Will show a molecular ion peak (M⁺˙) at m/z = 149 (using EI) or a protonated molecule ([M+H]⁺) at m/z = 150 (using ESI).

-

High-Resolution MS (HRMS): This is the gold standard for confirming the elemental composition. An HRMS experiment should yield a mass measurement within a few parts per million (ppm) of the calculated exact mass (149.0477), providing unequivocal confirmation of the molecular formula.[12]

Fragmentation Analysis (EI-MS)

The energetically unstable molecular ion generated by EI will break apart into smaller, characteristic fragments.[13] Predicting these fragments is key to interpreting the spectrum.

-

Loss of Hydroxyl Radical ([M-17]⁺): Cleavage of the N-OH bond to lose a hydroxyl radical (•OH) is a likely pathway, giving a fragment at m/z = 132.

-

Loss of Carbon Monoxide ([M-28]⁺): A very common fragmentation for cyclic ketones and lactams is the loss of a neutral CO molecule.[14][15] This would result in a fragment at m/z = 121.

-

Loss of Oxygen ([M-16]⁺): Loss of an oxygen atom from the N-hydroxy group would yield the molecular ion of oxindole at m/z = 133.[16] This would be a key diagnostic peak.

-

Combined Losses: Subsequent losses are also possible, for example, the loss of both CO and OH, leading to smaller fragments.

Table 3: Predicted Key Fragments in the EI Mass Spectrum of 1-Hydroxy-2-Oxoindoline

| m/z | Proposed Fragment | Neutral Loss | Notes |

| 149 | [C₈H₇NO₂]⁺˙ | - | Molecular Ion (M⁺˙) |

| 133 | [C₈H₇NO]⁺˙ | O | Loss of oxygen from N-OH. Fragment is the oxindole radical cation. |

| 132 | [C₈H₆NO]⁺ | •OH | Loss of hydroxyl radical. |

| 121 | [C₇H₇N]⁺˙ | CO | Loss of carbon monoxide from the molecular ion. |

| 104 | [C₇H₆N]⁺ | CO, H | Loss of CO and a hydrogen atom. |

Experimental Protocol: Mass Spectrometry Analysis

-

Sample Preparation:

-

Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable volatile solvent like methanol, acetonitrile, or a mixture with water.

-

-

ESI-HRMS Acquisition:

-

Infuse the sample solution directly into the ESI source of a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

-

Acquire data in positive ion mode to observe the [M+H]⁺ ion at m/z 150.0550.

-

Ensure the instrument is properly calibrated to achieve mass accuracy < 5 ppm.

-

-

EI-MS Acquisition (GC-MS):

-

If the compound is sufficiently volatile and thermally stable, it can be analyzed by GC-MS.

-

Dissolve the sample in a volatile solvent (e.g., ethyl acetate).

-

Inject the sample onto a GC column to separate it from impurities before it enters the EI source of the mass spectrometer.

-

The standard electron energy used is 70 eV.[11]

-

Integrated Spectroscopic Workflow

Neither technique in isolation is sufficient for absolute proof of structure. The synergy between NMR and MS provides a self-validating system for characterization.

Caption: Workflow for the integrated spectroscopic characterization of 1-hydroxy-2-oxoindoline.

Conclusion

The structural characterization of 1-hydroxy-2-oxoindoline is achieved through a logical and systematic application of NMR spectroscopy and mass spectrometry. ¹H and ¹³C NMR provide a detailed map of the proton and carbon frameworks, while D₂O exchange experiments confirm the presence of the labile N-hydroxy proton. High-resolution mass spectrometry validates the elemental composition, and analysis of the fragmentation pattern from electron ionization MS offers corroborating evidence for the core oxindole structure. By integrating the data from these powerful analytical techniques, researchers and drug development professionals can achieve an unambiguous and definitive confirmation of the molecule's identity, ensuring the integrity and reliability of their scientific work.

References

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000725).

- Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. (2025). PMC - NIH.

- NP-MRD. (n.d.). 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0218295).

- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0206887).

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0061705).

- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0169821).

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725).

- A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- Eureka. (n.d.). Synthesis method of 3-(7-hydroxy-1-oxoisoindole-2-yl) piperidine-2, 6-dione.

- ResearchGate. (n.d.). 1H-and 13C-NMR chemical shifts for compound 7.

- Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry.

- Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds.

- Cayman Chemical. (n.d.). 5-hydroxy Isatin (CAS Number: 116569-09-6).

- eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.

- ResearchGate. (n.d.). 1H NMR chemical shift assignments for M2 compared with several indole....

- Google Patents. (n.d.). CA2705490A1 - Indolinone derivatives and process for their manufacture.

- ChemicalBook. (n.d.). 1H-Isoindole-1,3(2H)-dione, 2-(2-hydroxypropyl)-(3700-55-8) 1H NMR.

- Mass Spectrometry: Fragment

- Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. (2022). NIH.

- ACS Catalysis. (2026). Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation.

- Interpretation of mass spectra. (n.d.). University of Arizona.

- MDPI. (n.d.). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- Exploration of the Detailed Structure–Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors. (2022). PubMed Central.

- Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an upd

- Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. (n.d.). MDPI.

- Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014).

- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). American Pharmaceutical Review.

- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (n.d.). KGROUP.

- PubChem. (n.d.). 5-Hydroxyisatin.

- Synthesis and screening of biologically significant 5-hydroxy isatin derivatives for antioxidant activity. (n.d.). PubMed.

- Identification and characterization of a novel hydroxylamine oxidase, DnfA, that catalyzes the oxidation of hydroxylamine to N2. (n.d.). PMC - NIH.

- Identification of Chemical Composition of Leaves and Flowers from Paeonia rockii by UHPLC-Q-Exactive Orbitrap HRMS. (2016). NIH.

- ChemicalBook. (n.d.). 5-HYDROXY ISATIN.

- ResearchGate. (n.d.). Fig. S2) and 1 H NMR spectral data (supplementary material, Fig. S3) and then.

- The Royal Society of Chemistry. (n.d.). Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe.

- NIST WebBook. (n.d.). 2H-Indol-2-one, 1,3-dihydro-.

- SpectraBase. (n.d.). 1H-Indol-3-amine, N-hydroxy-1-methyl-N-phenyl-2-[(phenylimino)methyl]-, (E)- - Optional[MS (GC)] - Spectrum.

- ChemicalBook. (n.d.). Indoline(496-15-1) 1H NMR spectrum.

- Catalytic asymmetric synthesis of 3-hydroxyoxindole: a potentially bioactive molecule. (n.d.). RSC Publishing.

Sources

- 1. Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Catalytic asymmetric synthesis of 3-hydroxyoxindole: a potentially bioactive molecule - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. compoundchem.com [compoundchem.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. kgroup.du.edu [kgroup.du.edu]

- 10. scienceready.com.au [scienceready.com.au]

- 11. uni-saarland.de [uni-saarland.de]

- 12. Identification of Chemical Composition of Leaves and Flowers from Paeonia rockii by UHPLC-Q-Exactive Orbitrap HRMS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 16. 2H-Indol-2-one, 1,3-dihydro- [webbook.nist.gov]

physical and chemical properties of 1-hydroxy-3H-indol-2-one

An In-depth Technical Guide to the Physical and Chemical Properties of 1-Hydroxy-1,3-dihydro-2H-indol-2-one

Abstract

1-Hydroxy-1,3-dihydro-2H-indol-2-one, also known as 1-hydroxyoxindole, is a heterocyclic compound belonging to the oxindole family. The introduction of a hydroxyl group on the nitrogen atom of the lactam ring imparts unique chemical characteristics and potential for diverse reactivity compared to its parent compound, oxindole. This guide provides a comprehensive analysis of the known and predicted physicochemical properties of 1-hydroxy-1,3-dihydro-2H-indol-2-one, offering insights into its structure, stability, and reactivity. This document is intended for researchers in medicinal chemistry, chemical biology, and drug development who are interested in the application of novel heterocyclic scaffolds.

Chemical Identity and Structure

The fundamental identity of 1-hydroxy-1,3-dihydro-2H-indol-2-one is established by its molecular formula and unique identifiers. The core structure consists of a benzene ring fused to a five-membered lactam ring, with a hydroxyl group substituted at the nitrogen atom (N-1 position).

Table 1: Core Identifiers for 1-Hydroxy-1,3-dihydro-2H-indol-2-one

| Identifier | Value | Source |

| IUPAC Name | 1-Hydroxy-1,3-dihydro-2H-indol-2-one | N/A |

| CAS Number | 18108-55-9 | [1] |

| Molecular Formula | C₈H₇NO₂ | [1][2] |

| Molecular Weight | 149.15 g/mol | [1][2] |

| Exact Mass | 149.047678466 g/mol | [1] |

| Synonyms | 1-hydroxy-2-indolinone, 1-hydroxy-2-oxoindoline | [1] |

The presence of the N-hydroxy group introduces the possibility of tautomerism. The molecule can exist in equilibrium with its enol form, 1,2-dihydroxy-1H-indole, although the keto form (1-hydroxyoxindole) is generally expected to be the more stable tautomer under standard conditions.

Caption: Tautomeric forms of 1-hydroxyoxindole.

Physical and Spectroscopic Properties

Specific, experimentally determined physical properties for 1-hydroxy-1,3-dihydro-2H-indol-2-one are not extensively documented in publicly available literature. However, its properties can be predicted based on its structural features and comparison with related compounds like oxindole (1,3-dihydro-2H-indol-2-one).[3][4][5]

Table 2: Predicted Physical and Spectroscopic Properties

| Property | Predicted Value / Characteristics | Rationale |

| Appearance | Off-white to light yellow solid | Based on related oxindole structures.[6] |

| Melting Point | > 130 °C | The parent compound, oxindole, has a melting point of 123-128 °C.[4] Hydrogen bonding from the N-OH group may increase this value. |

| Solubility | Soluble in polar organic solvents (DMSO, DMF, Methanol); sparingly soluble in water. | The N-hydroxy group and carbonyl group allow for hydrogen bonding, enhancing solubility in polar solvents. |

| ¹H NMR | Aromatic protons (~7.0-7.8 ppm), CH₂ protons (~3.5 ppm), and a broad N-OH proton signal. | Chemical shifts are estimated based on the oxindole scaffold and the influence of the N-hydroxy group. |

| ¹³C NMR | Carbonyl carbon (~175-180 ppm), aromatic carbons (~110-145 ppm), CH₂ carbon (~35-40 ppm). | Based on standard chemical shifts for lactam and aromatic systems. |

| IR Spectroscopy | Broad O-H stretch (~3200-3400 cm⁻¹), strong C=O stretch (~1680-1720 cm⁻¹), C-H aromatic stretch (~3000-3100 cm⁻¹). | These absorptions are characteristic of the N-hydroxy and lactam functional groups.[7] |

| Mass Spectrometry | M/z = 149.0477 (Monoisotopic), with characteristic fragmentation patterns. | The molecular ion peak corresponds to the exact mass of C₈H₇NO₂.[1] |

Interpretation of Spectroscopic Data

-

Infrared (IR) Spectroscopy: The most telling feature in an IR spectrum would be the simultaneous presence of a broad absorption band in the 3200-3400 cm⁻¹ region, indicative of the O-H stretch of the N-hydroxy group, and a strong, sharp absorption around 1700 cm⁻¹, characteristic of the lactam C=O stretch.[8] The broadness of the O-H peak is a result of intermolecular hydrogen bonding.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: In a ¹H NMR spectrum, one would expect to see signals corresponding to the four protons on the benzene ring, a singlet for the two protons at the C3 position, and a broad, exchangeable singlet for the N-OH proton. The exact chemical shifts of the aromatic protons would provide information about the electronic environment of the benzene ring.

Chemical Properties and Reactivity

The reactivity of 1-hydroxy-1,3-dihydro-2H-indol-2-one is governed by the interplay of its three main components: the aromatic ring, the N-hydroxy lactam system, and the active methylene group at the C3 position.

Synthesis Pathways

While specific literature detailing the synthesis of 1-hydroxy-1,3-dihydro-2H-indol-2-one is limited, a plausible approach involves the intramolecular cyclization of a suitable precursor, such as 2-(2-nitrophenyl)acetic acid derivatives. A general, authoritative strategy for forming substituted indolinones involves the reductive cyclization of ortho-nitrophenyl compounds.

Sources

- 1. echemi.com [echemi.com]

- 2. Dioxindole | C8H7NO2 | CID 6097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. hmdb.ca [hmdb.ca]

- 4. Oxindole | 59-48-3 [chemicalbook.com]

- 5. 2H-Indol-2-one, 1,3-dihydro- [webbook.nist.gov]

- 6. 3-Hydroxy-3-methyl-2,3-dihydro-1H-indol-2-one | CymitQuimica [cymitquimica.com]

- 7. IR Absorption Table [webspectra.chem.ucla.edu]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

solubility of 1-hydroxy-3H-indol-2-one in different organic solvents

An In-Depth Technical Guide to the Solubility of 1-Hydroxy-3H-indol-2-one in Organic Solvents

Abstract: This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound (also known as 1-hydroxyoxindole or its tautomer, 3-hydroxy-2-oxindole) in various organic solvents. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this molecule's physicochemical properties for applications in synthesis, purification, formulation, and high-throughput screening. While quantitative public data is scarce, this guide synthesizes foundational solubility principles, predicts solubility behavior based on molecular structure, and presents a robust, step-by-step experimental protocol for generating reliable solubility data.

Introduction to this compound

The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] The derivative, this compound, and its more stable tautomer, 3-hydroxy-2-oxindole, are key intermediates in the synthesis of these bioactive molecules, including potential agents against cancer and HIV.[1][3]

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical physicochemical parameter that profoundly impacts its journey through the drug development pipeline.[4] From selecting an appropriate solvent for a chemical reaction to ensuring bioavailability in a final formulation, a thorough understanding of a compound's solubility is paramount.[5] This guide addresses the solubility of this compound, providing the theoretical and practical knowledge necessary for its successful application.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is governed by its molecular structure, including its polarity, ability to form hydrogen bonds, and molecular size. This compound (Chemical Formula: C₈H₇NO₂) possesses a molecular weight of approximately 149.15 g/mol .[6] Its structure contains several key functional groups that dictate its interactions with solvents:

-

Aromatic Benzene Ring: A non-polar, hydrophobic region.

-

Lactam (cyclic amide) Ring: A polar moiety with a hydrogen bond donor (N-H in the 3-hydroxy tautomer) and a hydrogen bond acceptor (C=O).

-

Hydroxyl Group (-OH): A polar group that can act as both a hydrogen bond donor and acceptor.

These features create a molecule with both polar and non-polar characteristics. The principle of "like dissolves like" provides a foundational basis for predicting its solubility. The presence of the polar hydroxyl and lactam groups suggests that the molecule will favor interactions with polar solvents.

Predicted Qualitative Solubility

Based on its structure, a qualitative solubility profile can be predicted. This serves as a starting point for solvent selection in experimental determinations.

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Polar Protic | Methanol (MeOH), Ethanol (EtOH) | High | Capable of both donating and accepting hydrogen bonds, which effectively solvates the hydroxyl and lactam groups of the molecule. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | High | Excellent hydrogen bond acceptors and high polarity can disrupt the crystal lattice and solvate the polar regions of the molecule.[7] |

| Acetonitrile (ACN) | Moderate | A polar solvent that can accept hydrogen bonds, suggesting reasonable solubility. | |

| Non-Polar | Toluene, Hexanes | Low | These solvents lack the polarity and hydrogen bonding capability to effectively interact with the polar functional groups of this compound. |

| Chlorinated | Dichloromethane (DCM) | Low to Moderate | While slightly polar, DCM is a poor hydrogen bond acceptor and is unlikely to be an effective solvent for this molecule. |

Note: This table represents a qualitative prediction. Accurate quantitative data must be obtained through experimental verification.

Molecular Interactions and Solubility

The dissolution process involves overcoming the solute-solute interactions within the crystal lattice and establishing new, energetically favorable solute-solvent interactions. The diagram below illustrates the potential interactions between this compound and different solvent types.

Caption: Potential interactions between functional groups of this compound and solvent classes.

Experimental Protocol for Equilibrium Solubility Determination

To obtain accurate and reproducible solubility data, the equilibrium shake-flask method is the gold standard.[8][9] This protocol is designed to be a self-validating system, ensuring that true thermodynamic equilibrium is reached.

Materials and Equipment

-

This compound (solid, high purity)

-

Selected organic solvents (HPLC grade or higher)

-

Analytical balance

-

Scintillation vials or glass tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Autosampler vials

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV/Vis spectrophotometer

Experimental Workflow Diagram

Caption: Step-by-step workflow for the equilibrium solubility determination method.

Detailed Step-by-Step Methodology

-

Preparation of Standard Curve:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known high concentration.

-

Perform a serial dilution to create a series of standards (typically 5-7) that bracket the expected solubility range.

-

Analyze these standards using the chosen analytical method (HPLC or UV-Vis) to generate a calibration curve (Absorbance or Peak Area vs. Concentration). The curve must have a correlation coefficient (R²) of >0.995.

-

-

Sample Preparation and Equilibration:

-

Add an excess amount of solid this compound to a vial. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure saturation. A starting point is 5-10 mg of solid in 1 mL of the test solvent.

-

Accurately add a known volume (e.g., 1.0 mL) of the desired organic solvent to the vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C) and agitate for a sufficient time to reach equilibrium. A minimum of 24 hours is recommended, with a 48-hour time point used to confirm that the concentration is no longer changing.[8]

-

-

Sample Processing and Analysis:

-

After equilibration, remove the vials and allow them to stand undisturbed for at least 30 minutes to let undissolved solids settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean autosampler vial. This step is critical to remove any undissolved microparticles.

-

Perform an accurate dilution of the filtrate with the analytical mobile phase or solvent to ensure the final concentration falls within the linear range of the standard curve.

-

Analyze the diluted sample using the pre-established HPLC or UV-Vis method.

-

-

Calculation of Solubility:

-

Using the calibration curve, determine the concentration of the diluted sample.

-

Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

-

Express the final solubility in standard units, such as mg/mL or mmol/L.

-

Safety and Handling Considerations

This compound is a laboratory chemical and should be handled with appropriate care. While a specific safety data sheet (SDS) was not found, general precautions for handling related indole compounds should be followed.[10][11]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[12]

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling.[12]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Some indole derivatives are sensitive to air and light.

Disclaimer: This safety information is based on related compounds. The user must consult the specific Safety Data Sheet (SDS) provided by the supplier for this compound before use.

Conclusion

Understanding the solubility of this compound is essential for its effective use in research and drug development. This guide provides the necessary theoretical background and a detailed, reliable experimental protocol for determining its solubility profile in various organic solvents. By predicting solubility based on molecular structure and confirming it with the robust shake-flask method, researchers can make informed decisions regarding solvent selection for synthesis, purification, and formulation, thereby accelerating their research and development efforts.

References

- Sigma-Aldrich. (2025, October 16).

- Fisher Scientific. (2025, December 18).

- Cayman Chemical. (2025, October 6).

-

Jacob, P. M., et al. (2018). Synthesis of Oxindoles, Spirooxindoles, and Isatins with Prominent Bioactive Probes: Review. Organic and Medicinal Chemistry International Journal. [Link]

-

ChemSynthesis. (2025, May 20). 3-amino-1-hydroxy-1,3-dihydro-2H-indol-2-one. [Link]

-

University of Calgary. (2023, August 31). Solubility of Organic Compounds. [Link]

-

Saleh, S. K. A., et al. (2020). Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. Molecules. [Link]

-

Singh, G. S., & de Oliveira, V. (2012). Catalytic asymmetric synthesis of 3-hydroxyoxindole: a potentially bioactive molecule. RSC Advances. [Link]

-

Royal Society of Chemistry. (2012). Catalytic asymmetric synthesis of 3-hydroxyoxindole: a potentially bioactive molecule. [Link]

-

Beilstein-Institut. (n.d.). Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update. [Link]

-

Bergström, C. A. S. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]

-

Fakhree, M. A. A., et al. (2011). Experimental and Computational Methods Pertaining to Drug Solubility. InTech. [Link]

-

Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

National Technical Information Service. (n.d.). Solubility of Organic and Inorganic Chemicals in Selected Solvents. [Link]

-

PubChem. (n.d.). 1,2-dihydro-3H-indol-3-one. [Link]

-

ResearchGate. (2011). 3-Hydroxy-3-(2-oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid. [Link]

-

Bradley, J-C., et al. (2010). The Open Notebook Science Solubility Challenge. [Link]

-

PubChem. (n.d.). Dioxindole. [Link]

-

Frontiers in Chemistry. (2024, March 17). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. [Link]

Sources

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. Dioxindole | C8H7NO2 | CID 6097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. fishersci.com [fishersci.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. synquestlabs.com [synquestlabs.com]

An In-depth Technical Guide to the Stability and Storage of 1-Hydroxy-2-oxoindoline

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

1-Hydroxy-2-oxoindoline, a pivotal heterocyclic scaffold, is instrumental in the synthesis of a myriad of biologically active molecules and complex natural products. Its inherent reactivity, conferred by the N-hydroxy lactam functionality, presents unique challenges in its handling, storage, and analytical characterization. This technical guide provides a comprehensive framework for understanding and managing the stability of 1-hydroxy-2-oxoindoline. We delve into the fundamental chemical properties that govern its stability, elucidate potential degradation pathways under various stress conditions, and present robust protocols for its optimal storage and handling. Furthermore, this guide details a systematic approach to developing and validating a stability-indicating analytical method, ensuring the accurate assessment of purity and degradation over time.

Introduction: The Chemical Significance and Stability Challenges of 1-Hydroxy-2-oxoindoline

1-Hydroxy-2-oxoindoline, also known as N-hydroxyoxindole, is a valuable intermediate in medicinal and synthetic organic chemistry. The presence of the N-hydroxy group on the oxindole core introduces a unique electronic and steric environment, making it a precursor for a diverse range of derivatives, including those with potential therapeutic applications. However, this same N-hydroxy moiety, an N-hydroxylated cyclic amide (lactam), is also the primary source of the compound's inherent instability.

The nitrogen-oxygen (N-O) single bond is often considered a "structural alert" in drug development due to its potential for metabolic activation into reactive species.[1][2] While this reactivity is generally more pronounced in acyclic N-hydroxy compounds, the endocyclic nature within the oxindole ring does not entirely preclude degradation.[1][2] Understanding the delicate balance between its synthetic utility and its propensity for degradation is paramount for any researcher working with this molecule. This guide is structured to provide both the theoretical underpinnings and the practical methodologies required to ensure the integrity of 1-hydroxy-2-oxoindoline throughout its lifecycle in a research and development setting.

Intrinsic Stability and Physicochemical Properties

The stability of 1-hydroxy-2-oxoindoline is intrinsically linked to its chemical structure. The key features influencing its reactivity are the lactam ring and the N-hydroxy group.

Diagram: Chemical Structure of 1-Hydroxy-2-oxoindoline

Caption: Structure of 1-hydroxy-2-oxoindoline highlighting the key functional groups.

-

Lactam Moiety: The five-membered lactam ring in 1-hydroxy-2-oxoindoline is susceptible to hydrolysis, particularly under strong acidic or basic conditions. This can lead to ring-opening to form the corresponding amino acid derivative. The rate of hydrolysis is generally slower than that of a comparable ester but can be significant under forcing conditions.

-

N-Hydroxy Group: This functionality is the primary site of oxidative degradation. The N-OH group can be oxidized to a nitroxide radical, which can then participate in further degradation reactions. It also imparts a slightly acidic character to the proton, making the molecule susceptible to base-catalyzed reactions.

-

Solid-State Stability: In its solid, crystalline form, 1-hydroxy-2-oxoindoline is expected to be relatively stable if protected from light, moisture, and excessive heat. Amorphous material, however, may be more prone to degradation due to higher molecular mobility.

Potential Degradation Pathways

Forced degradation studies are essential to elucidate the potential degradation pathways and to develop stability-indicating analytical methods.[3][4] Based on the chemical structure of 1-hydroxy-2-oxoindoline, the following degradation pathways are plausible:

Hydrolytic Degradation

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of the lactam carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the cleavage of the amide bond and ring-opening to form 2-(2-aminophenyl)-2-hydroxyacetic acid.

-

Base-Catalyzed Hydrolysis: Strong bases can deprotonate the N-hydroxy group, and the resulting anion may be less stable. More significantly, direct nucleophilic attack of a hydroxide ion on the lactam carbonyl can also lead to ring-opening, forming the salt of 2-(2-aminophenyl)-2-hydroxyacetic acid. Amide hydrolysis under basic conditions is generally irreversible.[5]

Oxidative Degradation

Oxidation is a major degradation pathway for 1-hydroxy-2-oxoindoline due to the presence of the N-hydroxy group.[6]

-

Peroxide-Mediated Oxidation: Reagents like hydrogen peroxide can oxidize the N-hydroxy group to a nitroxide radical. This highly reactive intermediate can then undergo a variety of reactions, including dimerization or further oxidation.

-

Autoxidation: In the presence of oxygen, particularly when exposed to light or trace metals, autoxidation can occur, also proceeding through a radical mechanism.

A likely degradation product from oxidation is the corresponding nitroxide, which may be further converted to other species.

Photolytic Degradation

Exposure to UV or visible light can provide the energy to initiate degradation, especially in the presence of photosensitive groups. The aromatic ring system and the N-hydroxy group in 1-hydroxy-2-oxoindoline suggest a potential for photolytic instability. Photodegradation often proceeds via radical pathways, potentially leading to complex mixtures of degradation products.

Thermal Degradation

In the solid state, thermal degradation is expected to be less significant at ambient temperatures. However, at elevated temperatures, decarboxylation or other rearrangement reactions could occur. In solution, elevated temperatures will accelerate both hydrolytic and oxidative degradation.

Diagram: Plausible Degradation Pathways of 1-Hydroxy-2-oxoindoline

Caption: Potential degradation routes for 1-hydroxy-2-oxoindoline under stress conditions.

Recommended Storage and Handling Conditions

Given the potential for degradation, strict adherence to proper storage and handling protocols is crucial to maintain the purity and integrity of 1-hydroxy-2-oxoindoline.

Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | -20°C to 4°C | To minimize thermal degradation and slow down the rates of hydrolytic and oxidative reactions.[7] |

| Atmosphere | Inert gas (Argon or Nitrogen) | To prevent oxidative degradation from atmospheric oxygen. |

| Light | Amber vials or opaque containers | To protect against photolytic degradation. |

| Moisture | Tightly sealed containers with desiccant | To prevent hydrolysis. |

Handling Procedures

-

Inert Atmosphere: When handling the solid or solutions, it is advisable to work under an inert atmosphere (e.g., in a glove box or using Schlenk techniques) to minimize exposure to oxygen and moisture.

-

Solution Preparation: Solutions should be prepared fresh for each use. If short-term storage of a solution is necessary, it should be kept at low temperatures (2-8°C), protected from light, and purged with an inert gas.

-

Solvent Choice: Use high-purity, anhydrous solvents for preparing solutions to avoid introducing water or impurities that could catalyze degradation.

Experimental Protocol: Forced Degradation Study

A forced degradation study is a critical component of establishing the stability profile of a compound.[4] The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without extensive secondary degradation.

Preparation of Stock Solution

Prepare a stock solution of 1-hydroxy-2-oxoindoline at a concentration of 1 mg/mL in a suitable solvent such as acetonitrile or methanol.

Stress Conditions

-

Acid Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

-

Incubate at 60°C for 24 hours.

-

Cool the solution and neutralize with an appropriate volume of 0.1 M NaOH.

-

Dilute to a final concentration of 100 µg/mL with the mobile phase.

-

-

Base Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

-

Incubate at room temperature for 8 hours.

-

Neutralize with an appropriate volume of 0.1 M HCl.

-

Dilute to a final concentration of 100 µg/mL with the mobile phase.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

-

Keep at room temperature for 24 hours, protected from light.

-

Dilute to a final concentration of 100 µg/mL with the mobile phase.

-

-

Thermal Degradation (in solution):

-

Heat the stock solution at 80°C for 48 hours.

-

Cool and dilute to a final concentration of 100 µg/mL with the mobile phase.

-

-

Photolytic Degradation:

-

Expose the stock solution in a quartz cuvette to a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[6]

-

A control sample should be wrapped in aluminum foil and kept under the same conditions.

-

Dilute to a final concentration of 100 µg/mL with the mobile phase.

-

Analysis

Analyze all stressed samples, along with a control (unstressed) sample, using a suitable stability-indicating HPLC method.

Diagram: Workflow for Forced Degradation Study

Caption: A systematic workflow for conducting forced degradation studies on 1-hydroxy-2-oxoindoline.

Development of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely quantify the active pharmaceutical ingredient (API) without interference from degradation products, process impurities, or excipients. A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the most common approach.

Method Development Strategy

-

Column Selection: A C18 column is a good starting point due to its versatility.

-

Mobile Phase Selection: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase should be optimized to ensure good peak shape and resolution.

-

Gradient Elution: A gradient elution is often necessary to separate the parent compound from its more polar or less polar degradation products within a reasonable run time.

-

Detection: UV detection at a wavelength where 1-hydroxy-2-oxoindoline and its potential degradation products have significant absorbance should be chosen. A photodiode array (PDA) detector is highly recommended to assess peak purity.

-

Mass Spectrometry (MS) Compatibility: If possible, use a mobile phase compatible with mass spectrometry (e.g., using formic acid or ammonium acetate as a buffer) to facilitate the identification of degradation products.

Proposed HPLC Method

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 254 nm (or λmax) |

| Injection Volume | 10 µL |

Method Validation

The developed method must be validated according to ICH Q2(R1) guidelines, including an assessment of:

-

Specificity: The ability to assess the analyte unequivocally in the presence of its degradation products. This is demonstrated by analyzing the samples from the forced degradation study.

-

Linearity: The linear relationship between concentration and detector response.

-

Range: The concentration interval over which the method is precise and accurate.

-

Accuracy: The closeness of the test results to the true value.

-

Precision: Repeatability (intra-day) and intermediate precision (inter-day).

-

Robustness: The reliability of the method with respect to deliberate variations in method parameters (e.g., pH, flow rate).

Conclusion

1-Hydroxy-2-oxoindoline is a molecule of significant synthetic potential, but its utility is tempered by its inherent chemical instability. A thorough understanding of its degradation pathways—primarily hydrolysis of the lactam ring and oxidation of the N-hydroxy group—is essential for its effective use. By implementing stringent storage conditions, including low temperature, inert atmosphere, and protection from light and moisture, the integrity of the compound can be preserved. Furthermore, the development and validation of a robust stability-indicating analytical method are non-negotiable for ensuring the quality and purity of 1-hydroxy-2-oxoindoline and its derivatives in a research and drug development context. This guide provides the foundational knowledge and practical protocols to empower scientists to handle this valuable yet sensitive molecule with confidence and scientific rigor.

References

- Kakouri, E., Gkountanas, K., et al. (2024). Identification and structural characterization of potential degradation products of baricitinib using liquid chromatography combined with quadrupole time-of-flight mass spectrometry.

- Li, Z-W., Song, J-G., et al. (2026). Hunterlanines A–F, Neuroprotective Monoterpenoid Indole Alkaloid Heterodimers from Hunteria zeylanica. Organic Letters.

- MedCrave. (2016).

- Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259.

- Pandeti, S., Narender, T., & Reddy, T. J. (2017). Characterization of degradation products of silodosin under stress conditions by liquid chromatography/Fourier transform mass spectrometry.

- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.

- Prieto, E., Martín, J. D., Nieto, J., & Andrés, C. (2023).

- S. Mulay, R., & S. Bachhav, R. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development.

- Singh, B., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.

- Tótoli, F., et al. (2024).

- Vichare, V., et al. (2022). Characterization of Oxidative Degradation Product of Canagliflozin by LC-MS/MS. Advances in Pharmacology and Pharmacy, 10(3), 173-180.

- Wankar, J., et al. (2023). LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib.

- Chemistry Steps. (n.d.).

- Csende, F., & Porkoláb, A. (2020). Antiviral activity of isoindole derivatives. Journal of Medicinal and Chemical Sciences.

- European Medicines Agency. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. EMA.

- International Journal of Creative Research Thoughts. (2023).

- Kaur, M., et al. (2013).

- Kumar, V., et al. (2016).

- Liposomes and Lipid Excipients. (2014).

- Maccioni, E., et al. (2015). Bioactive heterocycles containing endocyclic N-hydroxy groups. PMC - PubMed Central.

- IIP Series. (n.d.). EFFECTS OF OXIDATION AND HYDROLYSIS ON THE CHEMICAL STABILITY OF DRUGS. IIP Series.

- Sutar, S. B., et al. (2021). Forced Degradation Studies of Drospirenone: Isolation and Characterization of Degradation Products.

- Trawiński, J., & Skibiński, R. (2017).

- Tsvetkov, P. O., et al. (2022).

- Vaidya, S. D., et al. (2023).

- Vella, G., et al. (2024). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. MDPI.

- Alcaide, B., & Almendros, P. (2014). Bioactive heterocycles containing endocyclic N-hydroxy groups. PubMed.

- Benkovič, T., et al. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. PMC - NIH.

- Feng, B., et al. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology.

- ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH.

- Kakde, A., et al. (2024). A comprehensive study on the identification and characterization of major degradation products of synthetic liraglutide using liquid chromatography-high resolution mass spectrometry. PubMed.

- Liu, Y., et al. (2022). Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. NIH.

- Ma, S., et al. (2019).

- MDPI. (n.d.).

- MDPI. (n.d.). Thermal Degradation of Bioactive Compounds during Drying Process of Horticultural and Agronomic Products: A Comprehensive Overview. MDPI.

- ResearchGate. (2025). Isolation and Characterization of a Novel Photo-Degradant of Brexpiprazole Due to an Intramolecular [2 + 2] Cycloaddition Via High Resolution MSn (n = 1 To 3) Analysis and Multi-Dimensional NMR Measurement.

- Williams, H. D. R., et al. (2026). Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation.

- Witschi, C., & Doelker, E. (1997). Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. Drug Development and Industrial Pharmacy.

- Zijlstra, D. S., et al. (2019). Supersaturation Potential of Amorphous Active Pharmaceutical Ingredients after Long-Term Storage. PubMed.

- van den Berg, F., et al. (2016).

- de Zwart, M. A., et al. (1990). The hydroxylamine OXANOH and its reaction product, the nitroxide OXANO.

Sources

- 1. Supersaturation Potential of Amorphous Active Pharmaceutical Ingredients after Long-Term Storage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Long Term Storage of Lyophilized Liposomal Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. iipseries.org [iipseries.org]

- 6. Long-Term Stability of Glycopyrrolate Oral Solution Galenic Compound at Different Storage Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jmchemsci.com [jmchemsci.com]

A Comprehensive Guide to the Biological Screening of Novel 1-hydroxy-3H-indol-2-one Derivatives: From Hit Identification to Mechanistic Elucidation

Introduction

The 1-hydroxy-3H-indol-2-one, or N-hydroxyoxindole, scaffold represents a privileged structure in medicinal chemistry. As a derivative of the versatile isatin core, this heterocyclic motif has garnered significant interest for its potential as a source of novel therapeutic agents.[1][2] The synthetic tractability of the oxindole ring allows for extensive derivatization, leading to a vast chemical space ripe for exploration.[1][3] Published research highlights the broad-spectrum biological activities of these compounds, most notably their potent anticancer properties, which are often linked to mechanisms like kinase inhibition, modulation of apoptosis, and disruption of tubulin polymerization.[1][4][5]

This guide provides a robust, logic-driven framework for the biological screening of novel this compound derivatives. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, establish self-validating systems for data integrity, and ground our approach in authoritative methodologies. The objective is to equip researchers, scientists, and drug development professionals with a strategic workflow to efficiently identify bioactive "hits," confirm their activity, and elucidate their fundamental mechanism of action.

Part 1: The Strategic Framework for Screening

A successful screening campaign is not a linear path but a tiered, iterative process designed to conserve resources by focusing only on the most promising compounds. This "screening cascade" approach ensures that comprehensive, resource-intensive assays are reserved for derivatives that have demonstrated clear bioactivity in initial, high-throughput screens.

The core logic is to move from a broad question—"Does this compound have any effect on cancer cell viability?"—to progressively more specific ones: "If so, how does it kill the cells?", "What is the molecular target?", and "Does it inhibit the target enzyme directly?"

Caption: A strategic workflow for screening novel compounds.

Part 2: Primary Screening - Identifying Bioactive Hits

The initial goal is to cast a wide net to identify compounds that exhibit cytotoxic or antiproliferative effects against cancer cells. The MTT assay is a robust, cost-effective, and high-throughput colorimetric method ideal for this purpose.[6][7]

Protocol 2.1: In Vitro Cytotoxicity Assessment via MTT Assay

Principle: The assay measures the metabolic activity of cells as an indicator of viability.[6][8] In living cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[6][7][9] The amount of formazan produced, once solubilized, is directly proportional to the number of viable cells.[9]

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight at 37°C in a 5% CO₂ incubator.[9]

-

Compound Treatment: Prepare serial dilutions of the novel this compound derivatives in culture medium. Replace the old medium with medium containing the test compounds at various concentrations (e.g., ranging from 0.1 to 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6][10]

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.[6][9]

-

Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[8] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[6][10]

Trustworthiness & Self-Validation:

-

Expertise Insight: Some colored compounds can interfere with absorbance readings. Always run a parallel "cell-free" control plate containing only media, compound, and the MTT reagent to check for direct chemical reduction of MTT by the compound itself.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC50) value for each "hit" compound.

Data Presentation:

| Compound ID | Target Cell Line | IC50 (µM) after 48h |

| Derivative-001 | MCF-7 | 8.5 ± 0.7 |

| Derivative-002 | MCF-7 | > 100 |

| Derivative-003 | HCT-116 | 12.2 ± 1.1 |

| Doxorubicin | MCF-7 | 0.9 ± 0.1 |

Part 3: Secondary Screening & Mechanistic Elucidation

Compounds confirmed as cytotoxic hits must be further investigated to understand how they induce cell death. Common anticancer mechanisms include the induction of apoptosis (programmed cell death) and arrest of the cell cycle.

Protocol 3.1: Apoptosis Induction via Caspase-Glo® 3/7 Assay

Principle: A hallmark of apoptosis is the activation of executioner caspases, primarily caspase-3 and caspase-7. The Caspase-Glo® 3/7 assay utilizes a proluminescent substrate containing the "DEVD" tetrapeptide sequence, which is specifically cleaved by active caspase-3 and -7.[11] This cleavage releases aminoluciferin, which is then used by luciferase to generate a stable, "glow-type" luminescent signal that is directly proportional to caspase activity.[11][12]

Methodology:

-

Cell Seeding and Treatment: Seed cells in a white-walled, clear-bottom 96-well plate and treat them with the hit compounds at concentrations around their IC50 values for a specified time (e.g., 24 hours). Include a positive control for apoptosis, such as Staurosporine.[13]

-

Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol and allow it to equilibrate to room temperature.[12]

-

Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[12]

-

Incubation: Mix the contents by gentle shaking on an orbital shaker for 30-60 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.

-

Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.[13]

Interpretation: A significant increase in luminescence in treated cells compared to vehicle-treated cells indicates that the compound induces apoptosis through the activation of executioner caspases.

Protocol 3.2: Cell Cycle Analysis via Propidium Iodide Staining

Principle: This flow cytometry-based method quantifies the distribution of cells throughout the different phases of the cell cycle (G0/G1, S, and G2/M).[14] Propidium iodide (PI) is a fluorescent dye that intercalates stoichiometrically into double-stranded DNA. The fluorescence intensity of PI is therefore directly proportional to the cell's DNA content.[15] Cells in the G2/M phase (with twice the DNA content) will fluoresce twice as brightly as cells in the G0/G1 phase.

Caption: Key phases and checkpoints of the cell cycle.

Methodology:

-

Cell Culture and Treatment: Culture cells and treat with hit compounds at their IC50 concentrations for a duration that allows for at least one cell cycle (e.g., 24 hours).

-

Harvest and Fixation: Harvest the cells (including floating cells in the supernatant) and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing to prevent clumping.[15][16] Cells can be stored at 4°C for several weeks.[16]

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS.[15] Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to prevent staining of double-stranded RNA.[15][16]

-

Incubation: Incubate in the dark at room temperature for at least 30 minutes.[16]

-

Flow Cytometry: Analyze the samples on a flow cytometer. Acquire at least 10,000 events per sample for robust statistical analysis.[15]

Trustworthiness & Self-Validation:

-

Expertise Insight: Proper doublet discrimination is critical. Use a plot of pulse height versus pulse area (e.g., FSC-H vs. FSC-A) to gate on single cells. Failure to exclude cell doublets can create a false G2/M peak, leading to incorrect interpretations.

-

Interpretation: Analyze the resulting DNA content histograms. An accumulation of cells in a specific phase (e.g., a higher G2/M peak and lower G1 peak compared to the control) indicates cell cycle arrest at that checkpoint.

Part 4: Target Deconvolution - A Hypothesis-Driven Approach

Data from secondary screens guide the formation of a testable hypothesis about the compound's molecular target. For example, if a compound induces both apoptosis and G2/M cell cycle arrest, a plausible hypothesis is that it targets a protein class involved in regulating these processes. The isatin/oxindole scaffold is known to produce inhibitors of Histone Deacetylases (HDACs), which are key regulators of gene expression and cell cycle progression.[4][17] HDAC inhibition can lead to cell cycle arrest and apoptosis, making it a prime candidate for investigation.[18][19][20]

Hypothesis: The cytotoxic activity of the novel this compound derivatives is mediated through the inhibition of HDAC enzymes.

Caption: Simplified pathway of HDAC inhibition leading to cell death.

Protocol 4.1: In Vitro HDAC Inhibition Assay (Fluorometric)

Principle: This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of HDACs. A common format uses an acetylated peptide substrate linked to a quenched fluorophore. When an active HDAC enzyme removes the acetyl group, a developer enzyme can cleave the peptide, releasing the fluorophore and generating a signal that can be measured. The signal is inversely proportional to HDAC activity.[21]

Methodology:

-

Reagent Preparation: Prepare assay buffers, a source of HDAC enzyme (e.g., HeLa nuclear extract or a purified recombinant HDAC), the fluorometric substrate, and the developer solution as specified by a commercial kit protocol (e.g., from Abcam, Cayman Chemical, or EpigenTek).[22][23][24]

-

Reaction Setup: In a 96-well microplate, add the assay buffer, the HDAC enzyme source, and various concentrations of the test compound or a known HDAC inhibitor (e.g., Trichostatin A) as a positive control.[23]

-

Initiation and Incubation: Initiate the reaction by adding the HDAC fluorometric substrate to each well.[23] Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Development: Stop the deacetylation reaction and initiate the development step by adding the developer solution, which contains the enzyme that cleaves the deacetylated substrate.[24] Incubate at room temperature for 15-30 minutes.[23][24]

-

Fluorescence Measurement: Read the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350-380/440-460 nm).[23][24]

Data Analysis: Calculate the percent inhibition of HDAC activity for each compound concentration relative to a no-inhibitor control. Plot the data to determine the IC50 value for direct enzyme inhibition. A low micromolar or nanomolar IC50 value provides strong evidence that the compound is a direct inhibitor of the target enzyme.

Conclusion